2-(4-bromophenoxy)-N'-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide
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Overview
Description
2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine, chlorine, and hydrazide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2,3-dichlorobenzaldehyde as the primary starting materials.
Formation of Intermediate: 4-bromophenol is reacted with an appropriate alkylating agent to form 2-(4-bromophenoxy)propanehydrazide.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide include:
2-(4-bromophenoxy)ethanol: This compound shares the bromophenoxy group but differs in its overall structure and reactivity.
2-(4-bromophenoxy)tetrahydropyran: Another compound with a bromophenoxy group, but with a different cyclic structure.
2-(4-bromophenoxy)propanehydrazide: A closely related compound with similar functional groups but lacking the dichlorophenyl moiety.
The uniqueness of 2-(4-bromophenoxy)-N’-[(E)-(2,3-dichlorophenyl)methylidene]propanehydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrCl2N2O2 |
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Molecular Weight |
416.1 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H13BrCl2N2O2/c1-10(23-13-7-5-12(17)6-8-13)16(22)21-20-9-11-3-2-4-14(18)15(11)19/h2-10H,1H3,(H,21,22)/b20-9+ |
InChI Key |
KSTGLQAFUTWIIO-AWQFTUOYSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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